molecular formula C10H14ClNO2S B5297227 N-(2-chlorophenyl)butane-1-sulfonamide

N-(2-chlorophenyl)butane-1-sulfonamide

Cat. No.: B5297227
M. Wt: 247.74 g/mol
InChI Key: JPPWTQPLPUHVPZ-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)butane-1-sulfonamide is a chemical research compound provided for laboratory and research applications only. It is part of the sulfonamide class of compounds, which are extensively investigated in medicinal and organic chemistry for their biological activities and as key intermediates in synthetic pathways. Sulfonamides are a significant area of study in drug discovery, particularly for their potential as enzyme inhibitors. Research into structurally similar chlorophenyl sulfonamide derivatives has shown them to be potent inhibitors of carbonic anhydrase isoforms (such as hCA I, II, IX, and XII), which are enzymes implicated in various physiological and pathological processes, including some cancer cell survival mechanisms . The specific substitution pattern on the phenyl ring, such as the ortho-chloro group in this compound, can significantly influence the molecule's binding affinity and selectivity towards different enzymatic targets, making it a valuable entity for structure-activity relationship (SAR) studies . This compound is strictly for research use and is not intended for diagnostic, therapeutic, or any other human use. Researchers can leverage it as a building block in organic synthesis or as a reference standard in biochemical screening assays to develop novel therapeutic agents.

Properties

IUPAC Name

N-(2-chlorophenyl)butane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO2S/c1-2-3-8-15(13,14)12-10-7-5-4-6-9(10)11/h4-7,12H,2-3,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPPWTQPLPUHVPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)butane-1-sulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with butylamine. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-chlorobenzenesulfonyl chloride+butylamineThis compound+HCl\text{2-chlorobenzenesulfonyl chloride} + \text{butylamine} \rightarrow \text{this compound} + \text{HCl} 2-chlorobenzenesulfonyl chloride+butylamine→this compound+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)butane-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the phenyl ring can be substituted by other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions, leading to different derivatives.

    Hydrolysis: The compound can be hydrolyzed in the presence of strong acids or bases, breaking down the sulfonamide bond.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or thiourea can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different sulfonamide derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
N-(2-chlorophenyl)butane-1-sulfonamide serves as a valuable building block in the synthesis of various pharmaceutical compounds, particularly those exhibiting antibacterial and antifungal properties. Its unique structural features, including the sulfonamide group, allow it to interact with biological targets effectively.

  • Mechanism of Action : The compound may inhibit specific enzymes or bind to receptors, disrupting normal cellular functions. For instance, studies have indicated its potential as an inhibitor of cyclooxygenase-2 (COX-2), which is implicated in inflammation and cancer pathways .

Case Study: Anticancer Activity
Research has demonstrated that modifications to sulfonamide structures can enhance their efficacy against cancer cell lines. For example, derivatives of this compound have been tested for their ability to induce apoptosis in prostate cancer cells, showing promising results in reducing cell viability .

Biological Studies

Enzyme Inhibition Studies
this compound has been utilized in various studies to explore its binding affinity with enzymes involved in metabolic pathways. Understanding these interactions is crucial for elucidating its therapeutic potential.

  • Inhibition of Nrf2 Pathway : The compound has been studied for its role as a Nrf2 activator, which is significant for cellular defense against oxidative stress and inflammation. Activation of this pathway can lead to the transcription of genes that protect against various diseases .

Industrial Applications

Synthesis of Agrochemicals
In addition to its medicinal uses, this compound is employed in the synthesis of agrochemicals. Its ability to modify biological activity makes it suitable for developing effective herbicides and fungicides.

Compound Target Pathogen Inhibition Rate (%)
P-23Botrytis cinerea93.35
P-30Botrytis cinerea86.44

This table illustrates the effectiveness of novel sulfonamide derivatives in controlling plant pathogens, showcasing the compound's potential beyond medicinal chemistry .

Synthetic Routes

The synthesis of this compound typically involves reacting 2-chlorobenzenesulfonyl chloride with butylamine under basic conditions. This process can be optimized through continuous flow methods to enhance yield and purity.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)butane-1-sulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Tabulated Comparison of Key Compounds

Compound Name Functional Group Key Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Properties
This compound Sulfonamide Butane, 2-chlorophenyl (Not available) (Not available) High lipophilicity, flexible chain
T109 () Amine Diphenylmethyl (Not available) 131.4 Aryl-rich, rigid structure
N-(2-Bromophenyl)-1-(4-cyanophenyl)methanesulfonamide () Sulfonamide Bromophenyl, cyanophenyl 351.22 (Not available) Enhanced steric/electronic effects
N-(2-Chlorophenyl)-N'-(2-methylphenyl)succinamide () Amide Methylphenyl, chloro (Not available) (Not available) Dihedral angle = 62.0°, anti-conformation

Q & A

Q. What are the established synthetic routes for N-(2-chlorophenyl)butane-1-sulfonamide, and what reaction conditions optimize yield?

Methodological Answer: The synthesis typically involves sulfonylation of 2-chloroaniline with butane-1-sulfonyl chloride under basic conditions. Key steps include:

  • Reagent Selection : Use anhydrous dichloromethane or tetrahydrofuran as solvents to minimize side reactions.
  • Catalysis : Triethylamine (TEA) or pyridine is employed to scavenge HCl, driving the reaction forward.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity.
    Yields (60–85%) depend on stoichiometric control of sulfonyl chloride and temperature (0–25°C) to avoid over-sulfonylation .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and purity. For example, the sulfonamide proton (NH) appears as a singlet at δ 8.5–9.5 ppm .
  • X-ray Crystallography : Single-crystal diffraction resolves bond lengths (e.g., S–N = 1.63 Å) and torsional angles (e.g., C–S–N–C = -59°). SHELX software refines data, with R-factors < 0.06 ensuring accuracy .
  • Infrared (IR) Spectroscopy : Stretching vibrations for S=O (~1350 cm1^{-1}) and N–H (~3300 cm1^{-1}) confirm functional groups .

Advanced Research Questions

Q. How do computational chemistry models (e.g., DFT/B3LYP) complement experimental structural data in validating molecular geometry?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level predicts bond parameters and electronic properties:

  • Geometric Validation : Optimized structures match X-ray data within 0.02 Å for bond lengths (e.g., C9–N1 = 1.376 Å experimental vs. 1.379 Å calculated) .
  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions, guiding reactivity predictions (e.g., sulfonamide NH as a hydrogen-bond donor) .
  • Torsional Analysis : Computational models explain conformational preferences, such as the gauche orientation of the butane chain due to steric hindrance .

Q. What contradictions exist in reported biological activities of sulfonamide derivatives, and how can researchers address these discrepancies?

Methodological Answer:

  • Contradictions : Some studies report potent antimicrobial activity (MIC ≤ 1 µg/mL), while others show limited efficacy (MIC > 50 µg/mL) .
  • Resolution Strategies :
    • Standardized Assays : Use CLSI/M7-A9 broth microdilution for MIC determination to minimize protocol variability.
    • Solubility Control : Pre-dissolve compounds in DMSO (<1% v/v) to avoid aggregation artifacts.
    • Structural Confirmation : Verify purity via HPLC and crystallography to exclude inactive isomers or impurities .

Q. How do substituents on the phenyl ring influence the compound’s pharmacokinetic properties and target selectivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Insights :

    SubstituentEffect on LogPTarget Affinity
    2-Cl↑ LipophilicityBinds dihydropteroate synthase (IC50_{50} = 0.8 µM)
    4-NO2_2↑ Electron-withdrawingEnhances antibacterial potency (MIC = 2 µg/mL)
    • Hydrogen Bonding : The 2-chloro group directs NH–O hydrogen bonds in crystal packing, affecting solubility and bioavailability .
  • Metabolic Stability : Electron-withdrawing groups (e.g., NO2_2) reduce hepatic clearance by cytochrome P450 enzymes .

Q. What challenges arise in analyzing hydrogen-bonding patterns in sulfonamide crystals, and how are they resolved?

Methodological Answer:

  • Challenges : Disordered H-atoms in X-ray data or weak interactions (e.g., C–H···O) complicate assignment.
  • Resolution :
    • Neutron Diffraction : Locates H-atoms precisely but requires deuterated crystals.
    • Hirshfeld Surface Analysis : Quantifies interaction ratios (e.g., 60% O···H contacts in N-(2-chlorophenyl) derivatives) .
    • DFT-Calculated Hydrogen Bond Strengths : Compare with experimental geometries to prioritize significant interactions .

Q. How can researchers design derivatives to improve aqueous solubility without compromising bioactivity?

Methodological Answer:

  • Strategies :
    • Polar Substituents : Introduce –OH or –NH2_2 at the butane chain (e.g., N-(3-amino-4-chlorophenyl)butane-1-sulfonamide hydrochloride, solubility = 12 mg/mL) .
    • Prodrug Approach : Convert sulfonamide to a phosphate ester for enhanced dissolution, regenerating the active form in vivo.
    • Co-Crystallization : Use citric acid or cyclodextrins to form stable complexes with improved dissolution profiles .

Q. Tables for Reference

Q. Table 1: Experimental vs. Computational Bond Parameters for this compound

Bond/AngleExperimental (X-ray)DFT/B3LYPDeviation
S–N (Å)1.6321.638+0.006
C–S–N–C (°)-59.12-58.9-0.22
N–H···O (Å)2.8912.905+0.014

Q. Table 2: Biological Activity Trends in Sulfonamide Derivatives

DerivativeMIC (µg/mL)Target Enzyme IC50_{50} (µM)
N-(2-Cl-Ph)-butane-1-SO2_2NH2_24.50.8 (Dihydropteroate synthase)
N-(4-NO2_2-Ph)-SO2_2NH2_22.10.5

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